molecular formula C18H25ClN6O4 B6358914 H-Gly-Arg-AMC hydrochloride CAS No. 210815-69-3

H-Gly-Arg-AMC hydrochloride

Cat. No.: B6358914
CAS No.: 210815-69-3
M. Wt: 424.9 g/mol
InChI Key: CQBDQPURBLGAHN-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-AMC hydrochloride involves the coupling of glycyl and L-argininamide with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable solid form .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for cathepsin C, which cleaves the compound to release 7-amino-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic cleavage reaction requires the presence of cathepsin C and is typically carried out in a buffered solution at physiological pH. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence with excitation and emission maxima at 340-360 nm and 440-460 nm, respectively .

Scientific Research Applications

H-Gly-Arg-AMC hydrochloride is widely used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of H-Gly-Arg-AMC hydrochloride involves its enzymatic cleavage by cathepsin C. The enzyme recognizes the glycyl-L-argininamide moiety and cleaves the peptide bond, releasing 7-amino-4-methylcoumarin. The released coumarin exhibits fluorescence, which can be measured to quantify the enzyme activity. This mechanism allows for the sensitive detection of cathepsin C activity in various biological samples .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4.ClH/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21;/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22);1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBDQPURBLGAHN-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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